molecular formula C17H18N4O2 B2937341 1-(4-Methylpyridin-2-yl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea CAS No. 894009-53-1

1-(4-Methylpyridin-2-yl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea

Cat. No.: B2937341
CAS No.: 894009-53-1
M. Wt: 310.357
InChI Key: UDEQYHBBULHTPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methylpyridin-2-yl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea is a urea derivative featuring two distinct pharmacophoric groups: a 4-methylpyridin-2-yl moiety and a 5-oxo-1-phenylpyrrolidin-3-yl substituent. Urea-based compounds are widely explored in medicinal chemistry due to their hydrogen-bonding capacity, which enhances target binding affinity. The pyrrolidinone ring in the structure may confer conformational rigidity, while the pyridine group could influence solubility and electronic properties.

Properties

IUPAC Name

1-(4-methylpyridin-2-yl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2/c1-12-7-8-18-15(9-12)20-17(23)19-13-10-16(22)21(11-13)14-5-3-2-4-6-14/h2-9,13H,10-11H2,1H3,(H2,18,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDEQYHBBULHTPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)NC2CC(=O)N(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Methylpyridin-2-yl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by a pyridine ring and a pyrrolidine moiety, which contribute to its biological activity. The molecular formula is C15_{15}H16_{16}N4_{4}O, with a molecular weight of approximately 284.31 g/mol. Its structural representation can be summarized as follows:

Structure 1 4 Methylpyridin 2 yl 3 5 oxo 1 phenylpyrrolidin 3 yl urea\text{Structure }\text{1 4 Methylpyridin 2 yl 3 5 oxo 1 phenylpyrrolidin 3 yl urea}

Antifungal Activity

Research indicates that derivatives of pyrrole compounds, including those similar to this compound, exhibit antifungal properties. A study highlighted the effectiveness of pyrrole-based compounds against various fungal strains, suggesting that modifications in the structure can enhance antifungal activity .

Neuropharmacological Effects

The compound has been investigated for its effects on neurotransmission, particularly in relation to glutamatergic systems. Compounds with similar structures have shown promise as noncompetitive antagonists of AMPA-type glutamate receptors, which are implicated in neurological disorders such as epilepsy. For instance, a related compound demonstrated an IC50 value of 60 nM in inhibiting AMPA-induced calcium influx .

Anti-inflammatory Properties

In addition to antifungal and neuropharmacological activities, the compound may possess anti-inflammatory properties. A related study on pyrrole derivatives indicated potential efficacy in models of acute and chronic pain, suggesting that these compounds could modulate inflammatory pathways .

Case Studies

Study ReferenceBiological ActivityFindings
AntifungalEffective against Candida albicans with MIC values indicating strong antifungal activity.
NeuropharmacologicalNoncompetitive antagonist of AMPA receptors; significant reduction in seizure activity in animal models.
Anti-inflammatoryDemonstrated efficacy in reducing inflammation in joint pain models; potential for therapeutic applications in arthritis.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Modulation : Its interaction with glutamate receptors may alter synaptic transmission, providing neuroprotective effects.
  • Enzyme Inhibition : The compound may inhibit enzymes involved in fungal cell wall synthesis, contributing to its antifungal properties.
  • Anti-inflammatory Pathways : It may regulate pro-inflammatory cytokines, thereby reducing inflammation.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following table summarizes key structural analogs and their substituent differences:

Compound Name (CAS or CID) Substituent 1 (Urea Position 1) Substituent 2 (Urea Position 3) Molecular Formula Molecular Weight Key Features Evidence ID
Target Compound 4-Methylpyridin-2-yl 5-Oxo-1-phenylpyrrolidin-3-yl C17H17N3O2* ~299.3* Pyridine for solubility; rigid pyrrolidinone
1-(2-Chlorophenyl)-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea (F2372-0030) 2-Chlorophenyl (5-Oxo-1-phenylpyrrolidin-3-yl)methyl C19H19ClN4O2 382.8 Chlorine enhances lipophilicity
1-(5-Oxo-1-phenylpyrrolidin-3-yl)-3-(4-phenylbutan-2-yl)urea (894005-84-6) 4-Phenylbutan-2-yl 5-Oxo-1-phenylpyrrolidin-3-yl C21H25N3O2 351.4 Bulky alkyl chain; increased MW
1-(4-Methylpiperazin-1-yl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea (894011-87-1) 4-Methylpiperazin-1-yl 5-Oxo-1-phenylpyrrolidin-3-yl C16H22N6O2 330.4 Piperazine for basicity
1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-(pyridin-2-ylmethyl)urea (891090-60-1) Pyridin-2-ylmethyl 5-Oxo-1-(p-tolyl)pyrrolidin-3-yl C18H20N4O2 324.4 p-Tolyl enhances steric effects
CID 790715 (1-(4-Chlorophenyl)-3-(4-methylpyridin-2-yl)urea) 4-Chlorophenyl 4-Methylpyridin-2-yl C13H12ClN3O 261.7 Simplified structure; Cl substituent

*Estimated based on substituent contributions.

Key Observations :

  • Basic Moieties : Piperazine (CAS 894011-87-1) introduces a basic center, which could improve solubility in acidic environments .

Physicochemical Properties

  • Melting Points: Carboxamide analogs in exhibit melting points between 101–103°C (crystalline solids) to resinous forms (e.g., 10{1;5} as a yellow-brown resin) . Ureas with aromatic groups (e.g., CID 790715) are likely solids, while alkylated variants (e.g., CAS 894005-84-6) may be oils or resins.
  • Solubility : The 4-methylpyridin-2-yl group in the target compound may enhance water solubility compared to chlorophenyl or p-tolyl analogs. Piperazine-containing derivatives (CAS 894011-87-1) are expected to have higher solubility in aqueous acidic buffers .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(4-Methylpyridin-2-yl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea, and how are intermediates characterized?

  • Methodology : The compound is typically synthesized via urea coupling reactions. For example, substituted pyridine and pyrrolidinone intermediates are prepared first. The 4-methylpyridine moiety can be functionalized via nucleophilic substitution, while the 5-oxo-1-phenylpyrrolidine subunit is synthesized via cyclization of phenyl-substituted β-ketoesters with amines. Final urea linkage is achieved using carbodiimide coupling agents (e.g., EDC/HOBt) .
  • Characterization : Intermediates are validated using 1H^1H/13C^{13}C-NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography for structural confirmation .

Q. Which analytical techniques are most effective for purity assessment and structural elucidation of this compound?

  • Methodology :

  • HPLC : Reverse-phase chromatography with ammonium acetate buffer (pH 6.5) and acetonitrile gradients ensures purity (>95%) .
  • Spectroscopy : FT-IR confirms urea C=O stretches (~1650–1700 cm1^{-1}). 1H^1H-NMR identifies aromatic protons (δ 6.5–8.5 ppm) and methyl groups (δ 2.0–2.5 ppm) .
  • X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks in the solid state .

Advanced Research Questions

Q. How can researchers design in vitro assays to evaluate the antiproliferative activity of this compound, and what controls are critical?

  • Experimental Design :

  • Use cancer cell lines (e.g., MCF-7, HeLa) in 72-hour MTT assays. Include positive controls (e.g., doxorubicin) and solvent controls (DMSO ≤0.1%) .
  • Dose-response curves (1–100 μM) with triplicate replicates. IC50_{50} values are calculated using nonlinear regression (GraphPad Prism) .
    • Data Validation : Normalize to cell viability baselines and exclude outliers via Grubbs’ test. Confounders like compound solubility must be addressed via dynamic light scattering (DLS) .

Q. How can contradictory structure-activity relationship (SAR) data for urea derivatives be resolved?

  • Case Study : For analogs with varying substituents (e.g., 4-fluorophenyl vs. 4-methylpyridinyl), contradictory bioactivity may arise from:

  • Steric effects : Bulkier groups (e.g., 2,4,6-trimethylphenyl) reduce binding pocket accessibility .
  • Electronic effects : Electron-withdrawing groups (e.g., -F) enhance urea hydrogen-bond donor capacity, improving target affinity .
    • Resolution : Combine molecular docking (e.g., AutoDock Vina) with free-energy perturbation (FEP) calculations to quantify substituent contributions .

Q. What computational strategies predict the compound’s interaction with biological targets (e.g., kinases)?

  • Methodology :

  • Molecular docking : Use crystal structures of target proteins (PDB) to model binding poses. Prioritize urea NH groups for hydrogen bonding with kinase hinge regions .
  • MD simulations : Run 100-ns trajectories (AMBER force field) to assess binding stability. Calculate binding free energies via MM-PBSA .
    • Validation : Compare predictions with experimental IC50_{50} values and mutagenesis studies (e.g., alanine scanning of key residues) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility and stability profiles?

  • Root Causes :

  • pH-dependent solubility : Urea derivatives may protonate in acidic buffers, altering solubility. Test in PBS (pH 7.4) vs. simulated gastric fluid (pH 1.2) .
  • Degradation pathways : Hydrolysis of the urea linkage under high humidity. Accelerated stability studies (40°C/75% RH) with LC-MS monitoring identify degradation products .
    • Mitigation : Use lyophilization for long-term storage and cyclodextrin complexation to enhance aqueous solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.